molecular formula C13H18N2O2S B2912366 N-cyano-N-[2-(ethanesulfonyl)ethyl]-3-ethylaniline CAS No. 1424608-36-5

N-cyano-N-[2-(ethanesulfonyl)ethyl]-3-ethylaniline

Cat. No. B2912366
M. Wt: 266.36
InChI Key: QIGDLXRYMRUDPE-UHFFFAOYSA-N
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Description

N-cyano-N-[2-(ethanesulfonyl)ethyl]-3-ethylaniline is a chemical compound with the following structural formula:


C14H18N2O2S\text{C}_{14}\text{H}_{18}\text{N}_2\text{O}_2\text{S}



Synthesis Analysis

The synthesis of this compound involves the reaction of 3-ethylaniline with chlorosulfonyl isocyanate . The cyano group (CN) is introduced via the reaction with sodium cyanide . The overall synthetic pathway is as follows:



  • Chlorosulfonylation : 3-ethylaniline reacts with chlorosulfonyl isocyanate to form the sulfonyl chloride intermediate.

  • Cyano Group Addition : The sulfonyl chloride intermediate reacts with sodium cyanide to introduce the cyano group.



Molecular Structure Analysis

The compound’s molecular structure consists of:



  • An aniline group (3-ethylaniline) attached to the central carbon.

  • A cyano group (CN) at the nitrogen atom.

  • An ethanesulfonyl group (SO2CH2CH3) linked to the aromatic ring.



Chemical Reactions Analysis


  • Hydrolysis : The compound can undergo hydrolysis in aqueous conditions, breaking the cyano group and forming the corresponding carboxylic acid.

  • Reduction : Reduction of the cyano group can yield the corresponding primary amine.

  • Substitution Reactions : The ethanesulfonyl group can be substituted by nucleophiles (e.g., amines, alcohols).



Physical And Chemical Properties Analysis


  • Melting Point : Approximately X°C (specific value depends on the isomer).

  • Solubility : Soluble in organic solvents (e.g., acetone, dichloromethane).

  • Color : Typically pale yellow or colorless.


Safety And Hazards


  • Toxicity : The cyano group suggests potential toxicity. Handle with care.

  • Irritant : May cause skin and eye irritation.

  • Environmental Impact : Dispose of properly; avoid contamination of water sources.


Future Directions


  • Biological Studies : Investigate its potential as a drug candidate or bioactive compound.

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance desired properties.

  • Environmental Impact Assessment : Assess its impact on ecosystems.


Remember that this analysis is based on available information, and further research is essential for a comprehensive understanding. For detailed references, please consult the relevant scientific literature1.


properties

IUPAC Name

(3-ethylphenyl)-(2-ethylsulfonylethyl)cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c1-3-12-6-5-7-13(10-12)15(11-14)8-9-18(16,17)4-2/h5-7,10H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGDLXRYMRUDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(CCS(=O)(=O)CC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyano-N-[2-(ethanesulfonyl)ethyl]-3-ethylaniline

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